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molecular formula C7H17ClN2O2 B8442322 2,7-Diaminoheptanoic acid monohydrochloride

2,7-Diaminoheptanoic acid monohydrochloride

Cat. No. B8442322
M. Wt: 196.67 g/mol
InChI Key: FHNRUQIXROVFLV-UHFFFAOYSA-N
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Patent
US04705892

Procedure details

A mixture of 14.63 g (0.34 mole) the compound 5 and 6N HCl (200 ml) was heated at reflux for five hours then cooled to precipitate the phthalic acid which was removed by filtration. The filtrate was concentrated in vacuo to remove the excess HCl, and the residue was precipitated from absolute ethanol in acetone, as an oil. The oil was dissolved in 40 ml water and charged to the top of a strong acid cation exchange column, Bio Rad AG50W-X8 (3.75 cm W×48 cm L). Following a water wash of two column volumes an ammonium hydroxide gradient (0.3-0.5N) was used to elute the product. Concentration of the column effluent, pH adjustment to pH 5.8 and crystallization from water/ethanol afforded the monohydrochloride of DL-homolysine 7. Yield: 10.2 g (94%). Mp 263° C. (lit. mp 264° C. for monohydrochloride, lit mp 176° C. for monohydrochloride monohydrate). TLC: Rf =0.11 (C), 0.30 (D). MW calc 160.12, found 160. Anal. calc. for C7H16N2O2.HCl: C, 42.74; H, 8.20; N, 14.24; Cl, 18.02. Found: C, 42.90; H, 8.65; N, 14.17; Cl, 18.35. HPLC 96%. 1H NMR (D2O) 1.45 (4H, m), 1.70 (2H, m), 1.88 (2H, m), 3.00 (2H, m), 3.75 (1H, t, 7 Hz). Spinco analysis: single peak with elution time equivalent to ammonia.
Quantity
14.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][N:21]1C(=O)C2=CC=CC=C2C1=O)(C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=O)C.[ClH:32]>>[ClH:32].[NH2:4][CH:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21])[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
14.63 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the phthalic acid which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the excess HCl
CUSTOM
Type
CUSTOM
Details
the residue was precipitated from absolute ethanol in acetone, as an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 40 ml water
ADDITION
Type
ADDITION
Details
charged to the top of a strong acid cation exchange column, Bio Rad
WASH
Type
WASH
Details
wash of two column volumes an ammonium hydroxide gradient (0.3-0.5N)
WASH
Type
WASH
Details
to elute the product
CUSTOM
Type
CUSTOM
Details
Concentration of the column effluent, pH adjustment to pH 5.8 and crystallization from water/ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)CCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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